(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
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Overview
Description
(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate is a useful research compound. Its molecular formula is C14H11Cl2NO and its molecular weight is 280.15. The purity is usually 95%.
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Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research explores its interaction with biological molecules and potential pharmaceutical applications.
Medicine: Investigations into its efficacy as an antimicrobial or anticancer agent.
Industry: Its unique properties lend to use in the development of specialized materials, including polymers and coatings.
Mechanism of Action: The exact mechanism by which (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular function. Molecular targets could include DNA, proteins, or cell membranes, where the compound's structure allows it to bind and interfere with biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate typically involves a multi-step process. Starting with the chlorination of benzyl chloride to produce 3-chlorobenzyl chloride, the next step involves the reaction with an appropriate amine under controlled temperature and pressure conditions to form the intermediate. Subsequent reactions with (Z)-(4-chlorophenyl)methylidene derivatives under catalytic conditions yield the final compound.
Industrial Production Methods: Industrial production of this compound requires scaled-up versions of the lab-based procedures, utilizing batch reactors and continuous flow systems. The synthesis must be optimized for yield and purity, often involving the use of high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl positions, forming chlorinated benzaldehydes and benzoic acids.
Reduction: Reductive reactions can target the chlorobenzyl and chlorophenyl groups, potentially removing chlorine atoms.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide or ammonia.
Major Products: Products vary based on the reaction type but often include derivatives like chlorobenzyl alcohols, chlorophenylmethanes, or substituted benzylamines.
Comparison with Similar Compounds
Similar Compounds: Compounds like (3-chlorobenzyl)benzamide or (4-chlorophenyl)methylideneaniline.
Uniqueness: (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate stands out due to its combined chlorobenzyl and chlorophenyl groups, providing distinct reactivity and stability that can be harnessed in various research fields.
That’s a look at the multifaceted world of this compound! How does that sound?
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-13-6-4-11(5-7-13)9-17(18)10-12-2-1-3-14(16)8-12/h1-9H,10H2/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBNNWMGFSHYIZ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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